molecular formula C15H22O6 B13902773 Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate CAS No. 142504-42-5

Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate

Cat. No.: B13902773
CAS No.: 142504-42-5
M. Wt: 298.33 g/mol
InChI Key: SOQAKDABVKNXJJ-UHFFFAOYSA-N
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Description

Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is an organic compound with the molecular formula C15H22O6. This compound is characterized by its multiple ethoxy groups and a benzyl ester moiety. It is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate typically involves multi-step reactions. The process generally starts with the protection of the carboxyl group, followed by etherification and substitution reactions. The final step involves the esterification of the intermediate product with benzyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve efficient conversion rates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Ether derivatives.

Scientific Research Applications

Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
  • Tetraethylene glycol p-toluenesulfonate
  • 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate

Comparison: Benzyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate is unique due to its specific ester linkage and multiple ethoxy groups, which provide distinct solubility and reactivity properties. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .

Properties

CAS No.

142504-42-5

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

benzyl 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C15H22O6/c16-6-7-18-8-9-19-10-11-20-13-15(17)21-12-14-4-2-1-3-5-14/h1-5,16H,6-13H2

InChI Key

SOQAKDABVKNXJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCCOCCOCCO

Origin of Product

United States

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